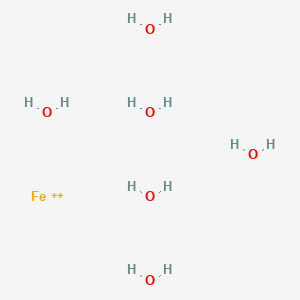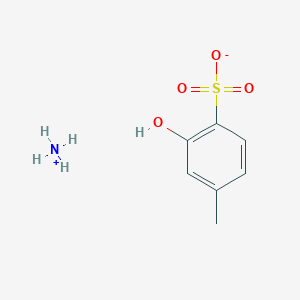
Hexaaquairon(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaaquairon(II) is a coordination compound that consists of a central iron(II) ion surrounded by six water molecules. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of hexaaquairon(II) is not fully understood, but it is believed to involve the coordination of the water molecules around the central iron(II) ion. This coordination can lead to the formation of various complexes and can affect the reactivity and properties of the compound.
Biochemische Und Physiologische Effekte
Hexaaquairon(II) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hexaaquairon(II) in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can affect its reactivity and properties.
Zukünftige Richtungen
There are several possible future directions for research involving hexaaquairon(II). One area of interest is the development of new catalysts based on this compound. Another area of research is the study of its potential applications in biomedicine, such as in the development of new drugs or diagnostic tools. Additionally, further research is needed to fully understand the mechanism of action and properties of this compound, which could lead to new insights and applications in various fields.
Synthesemethoden
Hexaaquairon(II) can be synthesized through the reaction of iron(II) salts with water under specific conditions. The most common method involves the reaction of iron(II) sulfate with water in the presence of a reducing agent such as ascorbic acid or sodium sulfite.
Wissenschaftliche Forschungsanwendungen
Hexaaquairon(II) has a wide range of applications in scientific research. It is commonly used as a model compound for studying the properties and behavior of metal ions in solution. It has also been used in the development of new catalysts for various chemical reactions.
Eigenschaften
CAS-Nummer |
15365-81-8 |
|---|---|
Produktname |
Hexaaquairon(II) |
Molekularformel |
FeH12O6+2 |
Molekulargewicht |
163.94 g/mol |
IUPAC-Name |
iron(2+);hexahydrate |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;; |
InChI-Schlüssel |
JFCJMVGVPNMORU-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[Fe+2] |
Kanonische SMILES |
O.O.O.O.O.O.[Fe+2] |
Andere CAS-Nummern |
15365-81-8 |
Synonyme |
hexaaquairon(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)

